Ceftiofur belongs to the class of β-lactam antibiotics, specifically the cephalosporins. It is derived from 7-aminocephalosporanic acid, which is modified to enhance its antibacterial properties. The compound is classified under the World Health Organization's List of Essential Medicines, highlighting its importance in veterinary medicine.
The synthesis of ceftiofur involves several chemical reactions. A notable method includes the reaction of 4-halo-3-oxo-2-methoxyimino-butyric acid with silylated 7-amino-3-thiomethylfuroyl-3-cephem-4-carboxylic acid. This reaction leads to the formation of a 7-carboxamido derivative, which upon treatment with thiourea results in ceftiofur. The process typically requires careful control of pH levels, often adjusted to around 2.5 using dilute hydrochloric acid, followed by crystallization to purify the product .
Another method involves converting the amine salt of ceftiofur into its sodium salt using sodium-2-ethylhexanoate or sodium bicarbonate. This process also includes steps like concentration under vacuum without high temperatures to prevent degradation .
Ceftiofur undergoes various chemical reactions in biological systems, primarily hydrolysis and metabolic conversion. Upon administration, it is rapidly metabolized to desfuroylceftiofur and furoic acid. These metabolites are crucial for understanding the drug's pharmacokinetics and its residual effects in animal tissues .
The primary reaction pathway involves the cleavage of the β-lactam ring under physiological conditions, leading to the formation of inactive metabolites that are excreted through urine and feces . Analytical methods such as high-performance liquid chromatography (HPLC) are employed to study these reactions and quantify ceftiofur residues in animal tissues.
Ceftiofur exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death of susceptible bacteria .
The efficacy of ceftiofur is influenced by factors such as bacterial resistance mechanisms and the pharmacokinetics of the drug, including absorption rates and tissue distribution. Studies indicate that maximum blood concentrations of ceftiofur occur within 0.5 to 2 hours post-administration, with significant excretion observed within 108 hours .
Ceftiofur exhibits several key physical and chemical properties:
These properties are essential for formulating effective veterinary medicines that ensure proper dosing and administration .
Ceftiofur's primary application lies in veterinary medicine as an antibiotic for treating infections in livestock. It is particularly effective against respiratory diseases caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida.
Additionally, ceftiofur is used in research settings to study antibiotic resistance patterns among bacterial populations in agricultural environments. Its metabolites are also analyzed for regulatory compliance regarding drug residues in food products derived from treated animals .
Ceftiofur was first synthesized in 1987 through collaborative efforts between pharmaceutical researchers and veterinary microbiologists. Initial in vitro and murine model studies demonstrated its broad-spectrum activity against common veterinary pathogens, leading to rapid commercial development [1]. Zoetis (then Pfizer Animal Health) introduced it under trade names including Excenel®, Naxcel®, and Excede®, with approvals expanding globally over the 1990s–2000s. Key regulatory milestones include:
The drug’s crystalline-free acid formulation (Excede®) received approval in 2006, enabling prolonged antimicrobial activity from a single intramuscular dose. This innovation addressed compliance challenges in herd-scale treatments [4].
Table 1: Global Approval Timeline of Ceftiofur Formulations
Year | Region | Indication | Trade Name(s) |
---|---|---|---|
1989 | USA | Bovine respiratory disease | Naxcel® |
1992 | EU | Swine respiratory infections | Excenel® |
2005 | Multiple | Mastitis in lactating/dry cows | Spectramast® LC/DC |
2006 | USA/EU | Extended-release bovine BRD | Excede® |
As a third-generation cephalosporin, ceftiofur exhibits structural and functional features distinguishing it from earlier generations:
Chemical Structure
Spectrum of Activity
Ceftiofur displays expanded Gram-negative coverage while retaining potency against Gram-positive pathogens:
Table 2: Comparative Antimicrobial Spectrum of Ceftiofur
Pathogen Category | Key Species | Ceftiofur MIC₉₀ (µg/mL) | Susceptibility |
---|---|---|---|
Gram-positive | Streptococcus zooepidemicus | ≤0.12 | High |
Staphylococcus pseudintermedius | 0.5–4.0 | Moderate | |
Gram-negative (Enteric) | Escherichia coli (non-ESBL) | 0.5–1.0 | High |
Klebsiella pneumoniae (non-ESBL) | 1.0 | High | |
Proteus mirabilis | 0.5–16 | Variable | |
Respiratory | Mannheimia haemolytica | ≤0.06 | High |
Ceftiofur’s primary veterinary value lies in its resilience against prevalent β-lactamases:
Mechanism of β-Lactamase Resistance
Clinical Resistance Patterns
Ecological Impact
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6